molecular formula C13H18O2 B2879766 1-(4-Isopropoxyphenyl)butan-2-one CAS No. 88795-89-5

1-(4-Isopropoxyphenyl)butan-2-one

Cat. No. B2879766
CAS RN: 88795-89-5
M. Wt: 206.285
InChI Key: APKOFQUONYDRRO-UHFFFAOYSA-N
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Description

“1-(4-Isopropoxyphenyl)butan-2-one” is a chemical compound with the molecular formula C13H18O2 . It has a molecular weight of 206.28 .


Molecular Structure Analysis

The molecular structure of “1-(4-Isopropoxyphenyl)butan-2-one” consists of 13 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . Unfortunately, the specific 3D structure or InChI Key is not provided in the sources.

Scientific Research Applications

Electrochemical Conversion

The electrocatalytic hydrogenation of derivatives similar to 1-(4-Isopropoxyphenyl)butan-2-one has been studied, focusing on the conversion of enones to ketones using nickel cathodes in aqueous solutions. This process highlights the compound's potential in electrochemical synthesis and its role in hydrogenation reactions, contributing to the development of sustainable chemical processes (Bryan & Grimshaw, 1997).

Crystallographic Analysis

Research on compounds structurally related to 1-(4-Isopropoxyphenyl)butan-2-one includes the determination of crystal structures, which provides insights into molecular conformations and interactions. This is critical for understanding the physicochemical properties and potential applications of these compounds in materials science (Shi & Jiang, 1999).

Combustion and Fuel Research

The combustion properties of butanol isomers, which are structurally related to 1-(4-Isopropoxyphenyl)butan-2-one, have been extensively studied. This research contributes to the understanding of how structural variations in compounds affect their combustion behavior, which is vital for developing bio-derived fuels and improving combustion efficiency (Sarathy et al., 2012).

Molecular Dynamics and High-Pressure Effects

Studies on isomeric alcohols related to 1-(4-Isopropoxyphenyl)butan-2-one have revealed the impact of molecular structure on dynamics under varying pressure conditions. These findings are significant for understanding the behavior of complex fluids and can influence the design of materials with specific mechanical and dynamical properties (Kołodziej et al., 2020).

Anti-inflammatory and Antidiabetic Applications

Some analogues of 1-(4-Isopropoxyphenyl)butan-2-one have shown promising anti-inflammatory activities, which could lead to the development of new therapeutic agents. Additionally, the study of complexes with potential antidiabetic properties further underscores the biomedical relevance of these compounds (Goudie et al., 1978); (Devine et al., 2020).

properties

IUPAC Name

1-(4-propan-2-yloxyphenyl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-4-12(14)9-11-5-7-13(8-6-11)15-10(2)3/h5-8,10H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKOFQUONYDRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=CC=C(C=C1)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Isopropoxyphenyl)butan-2-one

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